
Vestipitant Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vestipitant mesylate is a small molecule drug developed by GlaxoSmithKline. It acts as a selective antagonist for the neurokinin 1 receptor. This compound has been investigated for its potential use as an antiemetic, anxiolytic, and treatment for conditions such as tinnitus and insomnia .
Preparation Methods
Initial Medicinal Chemistry Synthesis and Limitations
The first-generation route, adapted from medicinal chemistry, faced three major challenges:
Low-Yielding Amide Coupling
The condensation of (S)-3-(4-fluoro-2-methylphenyl)piperazine with a trifluoromethylbenzoyl chloride intermediate achieved ≤45% yield due to:
Hazardous Reagents
Early steps required:
- Thionyl chloride for acid chloride formation (corrosive, SO₂ emissions)
- Diethyl azodicarboxylate (DEAD) in Mitsunobu reactions (explosive risk)
Chromatographic Purification
Four chromatographic steps reduced overall throughput:
Step | Purification Method | Yield Loss |
---|---|---|
1 | Silica gel column | 18% |
3 | Chiral HPLC | 32% |
5 | Reverse-phase HPLC | 25% |
7 | Ion-exchange resin | 15% |
Optimized Pilot-Scale Synthesis
GlaxoSmithKline researchers redesigned the synthesis into three stages, improving yield from 12% to 68% overall:
Stage 1: Piperazine Intermediate Preparation
Key reaction : Enzymatic resolution of racemic 3-(4-fluoro-2-methylphenyl)piperazine
- Conditions :
- Substrate: 500 kg batch
- Enzyme: Candida antarctica lipase B (CAL-B)
- Solvent: Methyl tert-butyl ether (MTBE)/water biphasic system
- Temperature: 30°C
- Conversion: 49% (theoretical maximum for kinetic resolution)
- Outcome :
Stage 2: Carboxamide Formation
A solvent-free mechanochemical approach replaced traditional coupling reagents:
- Ball milling :
- Mesylation :
Stage 3: Final Crystallization
Critical parameters for polymorph control (Form I):
Parameter | Optimal Range | Effect on Crystal Form |
---|---|---|
Cooling rate | 0.5°C/min | Prevents Form II nucleation |
Stirring speed | 200 rpm | Enhances mixing |
Seed loading | 2% w/w | Controls particle size |
Solvent ratio (EtOAc:Heptane) | 1:3 v/v | Maximizes yield |
Analytical Characterization of Vestipitant Mesylate
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) :
δ 7.44 (dd, J = 8.4, 5.6 Hz, 1H), 7.03–7.00 (m, 2H), 4.89 (dd, J = 10.8, 4.4 Hz, 1H), 3.82–3.51 (m, 6H), 3.35 (s, 3H). - XRD (Form I) :
Characteristic peaks at 8.4°, 12.1°, 16.7°, 19.3°, and 24.5° 2θ (±0.2°).
Thermal Analysis
- DSC :
Endotherm at 199.2°C (ΔH = 152 J/g) corresponds to melting. - TGA :
0.3% weight loss up to 150°C, confirming anhydrous form.
Formulation Considerations
The final drug product requires buffered solutions for intravenous administration:
Vehicle Composition
Component | Concentration | Function |
---|---|---|
Captisol™ | 18% w/v | Solubility enhancement |
Sodium acetate | 0.1 M | pH control (4.5–5.0) |
Glacial acetic acid | 0.05 M | Buffer component |
Water for injection | QS to 17 mL | Sterile diluent |
Aseptic Processing
- Solution preparation :
- Filtration :
- Vial filling :
- 17 mL Type I glass vials
- Teflon-coated stoppers
- Lyophilization optional for powder form
Chemical Reactions Analysis
Types of Reactions
Vestipitant mesylate undergoes various chemical reactions, including:
Substitution reactions: Introduction of fluoro and methyl groups on the phenyl ring.
Coupling reactions: Formation of the piperazine ring and coupling with the trifluoromethyl-substituted phenyl ethyl group.
Common Reagents and Conditions
Reagents: Fluoro and methyl-substituted phenyl derivatives, trifluoromethyl-substituted phenyl ethyl group, piperazine derivatives.
Major Products Formed
The major product formed from these reactions is this compound, which is characterized by its high affinity for the neurokinin 1 receptor and its potential therapeutic applications .
Scientific Research Applications
Antiemetic Applications
Vestipitant mesylate has been primarily developed as an antiemetic agent. It is currently in phase II clinical trials for the treatment of postoperative nausea and vomiting. The efficacy of NK1 receptor antagonists in reducing nausea and vomiting related to chemotherapy has been well-documented, and vestipitant is positioned to contribute to this therapeutic area.
- Clinical Trials : A study indicated that vestipitant effectively reduced the incidence of nausea and vomiting in patients undergoing surgery, showcasing its potential as a reliable antiemetic agent .
Anxiolytic Effects
Research has highlighted the anxiolytic properties of this compound. As an NK1 receptor antagonist, it may help alleviate anxiety symptoms by modulating neurokinin signaling pathways.
- Clinical Findings : In a study focusing on anxiety disorders, vestipitant demonstrated significant reductions in anxiety levels compared to placebo, suggesting its utility in treating anxiety-related conditions .
Treatment for Insomnia
Vestipitant has been evaluated for its effects on sleep maintenance in patients with primary insomnia. The compound was found to improve total sleep time and reduce wake after sleep onset.
- Efficacy Data : In a double-blind study, patients taking vestipitant experienced improved sleep quality without next-day cognitive impairment. Specifically, total sleep time increased significantly, indicating its potential as a treatment for insomnia .
Tinnitus Management
Another notable application of this compound is in the management of tinnitus. Clinical trials are exploring the effectiveness of vestipitant alone or in combination with paroxetine for reducing tinnitus loudness and annoyance.
- Current Research : Ongoing studies are assessing the impact of vestipitant on tinnitus symptoms, with preliminary results suggesting potential benefits .
Pharmacological Characterization
This compound is recognized as one of the most potent and selective NK1 receptor antagonists discovered to date. Its pharmacokinetic properties support its therapeutic applications across various conditions.
- Mechanism of Action : By blocking NK1 receptors, vestipitant interferes with the action of substance P, a neuropeptide involved in pain perception and stress response, which underlies its effectiveness in treating nausea, anxiety, and insomnia .
Safety Profile and Side Effects
The safety profile of vestipitant has been evaluated across multiple studies. Adverse events reported include headache and gastrointestinal disturbances; however, these were generally mild and comparable to placebo groups.
Mechanism of Action
Vestipitant mesylate exerts its effects by selectively antagonizing the neurokinin 1 receptor. This receptor is involved in the regulation of various physiological processes, including pain perception, stress response, and emesis. By blocking the activity of the neurokinin 1 receptor, this compound can alleviate symptoms associated with conditions such as nausea, anxiety, and insomnia .
Comparison with Similar Compounds
Similar Compounds
- Aprepitant
- Casopitant
- Fosaprepitant
- L-733,060
- Maropitant
Uniqueness
Vestipitant mesylate is unique in its high selectivity and potency as a neurokinin 1 receptor antagonist. It has shown promising results in clinical trials for various conditions, with a good safety profile and minimal side effects. Its ability to improve sleep maintenance and reduce anxiety without causing next-day cognitive impairment sets it apart from other similar compounds .
Biological Activity
Vestipitant mesylate, also known as GW597599, is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the treatment of postoperative nausea and vomiting, anxiety, depression, and insomnia. This article provides a comprehensive overview of its biological activity, supported by clinical findings and relevant research data.
Vestipitant acts primarily by blocking the NK1 receptor, which is activated by substance P (SP), a neuropeptide involved in pain perception, inflammation, and stress responses. The antagonism of NK1 receptors by vestipitant leads to several biological effects:
- Reduction in Anxiety and Depression : Studies have indicated that NK1 receptor antagonists can alleviate anxiety and depressive symptoms by modulating neurotransmitter systems, particularly serotonin and dopamine pathways .
- Anti-emetic Effects : Vestipitant has shown efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative conditions, likely due to its action on the central nervous system's emetic pathways .
Insomnia Treatment
A pivotal study evaluated vestipitant's efficacy in patients with primary insomnia. Key findings include:
- Improved Sleep Maintenance : Patients treated with vestipitant exhibited significant reductions in wake after sleep onset (WASO) and increased total sleep time (TST) compared to placebo. Specifically, on nights 1/2, the ratio for WASO was 0.76 (P = 0.001) and TST improved significantly (P < 0.0001) compared to placebo .
- Cognitive Safety : No significant next-day cognitive impairment was observed in patients receiving vestipitant, indicating a favorable safety profile for long-term use .
Anxiety and Depression
Vestipitant has been investigated for its potential antidepressant properties. In preclinical models, it demonstrated the ability to potentiate the effects of traditional antidepressants like fluoxetine by enhancing serotonin levels in key brain regions . However, clinical trials have yielded mixed results regarding its efficacy in treating major depressive disorder.
Pharmacokinetics
The pharmacokinetics of vestipitant have been characterized through various studies:
- Bioavailability : Following oral administration, vestipitant achieves approximately 90% NK1 receptor occupancy at a dose of 15 mg .
- Half-life : The drug exhibits a half-life conducive to once-daily dosing, which is beneficial for chronic conditions such as anxiety and insomnia.
Side Effects
Common side effects reported in clinical trials include:
These side effects were generally mild and comparable to those observed with placebo treatments.
Research Findings Summary Table
Case Studies
Several case studies highlight the clinical application of vestipitant:
- Postoperative Nausea : A study involving patients undergoing surgery demonstrated that those receiving vestipitant had significantly lower rates of postoperative nausea compared to controls.
- Chronic Insomnia Management : In a cohort study focusing on chronic insomnia patients, long-term administration of vestipitant resulted in sustained improvements in sleep quality without significant adverse effects.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Vestipitant Mesylate with high purity, and how are critical intermediates characterized?
this compound synthesis typically involves multi-step organic reactions, including condensation, salt formation, and purification. Key intermediates should be characterized using NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry. For example, mesylate salt formation requires stoichiometric control of methane sulfonic acid under anhydrous conditions . Elemental analysis (C, H, N) and X-ray diffraction (XRD) are recommended for crystalline structure validation .
Q. Which validated analytical methods are used to quantify this compound in preclinical formulations?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio. Method validation requires specificity (no interference from excipients), linearity (R² > 0.995 across 1–100 µg/mL), and precision (%RSD < 2.0) . Ruggedness testing across labs and analysts ensures reproducibility .
Q. How is receptor binding affinity (NK₁ antagonism) measured in vitro, and what controls are essential?
Radioligand displacement assays (e.g., [³H]-Substance P competition binding in CHO-K1 cells expressing human NK₁ receptors) are used. Controls include:
- Negative control: Cells without ligand.
- Positive control: Aprepitant (IC₅₀ ~0.1 nM). Data should be normalized to non-specific binding (1 µM cold ligand) and analyzed via nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. What strategies resolve contradictory pharmacokinetic (PK) data between rodent and primate models for this compound?
Species-specific metabolic differences (e.g., CYP3A4 vs. CYP3A5 expression) require:
- Interspecies scaling : Allometric principles (body weight⁰.⁷⁵) to adjust doses.
- Mechanistic modeling : Incorporate hepatic extraction ratios and protein binding (e.g., 85% in humans vs. 78% in rats). Example: A 10 mg/kg rodent dose may equate to 2.5 mg/kg in primates after scaling .
Q. How can in vitro-in vivo correlation (IVIVC) models optimize dosing regimens for CNS penetration?
IVIVC models integrate:
- Blood-brain barrier (BBB) permeability : PAMPA assay logPe values > -5.0.
- Unbound fraction (fu) : Equilibrium dialysis (target fu > 0.1).
- PK/PD simulations : Use software like NONMEM to predict brain E max (e.g., 80% NK₁ receptor occupancy at C trough = 50 ng/mL) .
Q. What statistical approaches validate efficacy in heterogeneous anxiety disorder cohorts?
Stratified randomization and mixed-effects models (e.g., ANOVA with baseline HAM-A scores as covariates) reduce variability. For non-responders, post hoc analyses using k-means clustering identify subpopulations (e.g., high cortisol vs. low BDNF subgroups) .
Q. Methodological Guidance
Q. Designing a Phase II trial for this compound in treatment-resistant depression: How to balance efficacy and safety endpoints?
- Primary endpoint : Change in MADRS score at Week 6 (Δ ≥ 3 points vs. placebo).
- Safety : Monitor QT prolongation (baseline and Week 4 ECG) and liver enzymes (ALT/AST > 3× ULN triggers discontinuation).
- Adaptive design : Interim analysis at 50% enrollment to adjust sample size (power ≥ 80%) .
Q. Optimizing solid dispersion formulations to enhance oral bioavailability: What parameters are critical?
Properties
CAS No. |
334476-64-1 |
---|---|
Molecular Formula |
C24H28F7N3O4S |
Molecular Weight |
587.6 g/mol |
IUPAC Name |
(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H24F7N3O.CH4O3S/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30;1-5(2,3)4/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3;1H3,(H,2,3,4)/t14-,20-;/m1./s1 |
InChI Key |
BHECXGHXWKHZOY-DXPOFMJKSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.CS(=O)(=O)O |
Key on ui other cas no. |
334476-64-1 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.